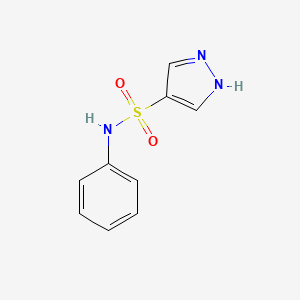
N-phenyl-1H-pyrazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-phenyl-1H-pyrazole-4-sulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic organic compound that contains a pyrazole ring with a sulfonamide group attached to it. This compound has been synthesized using different methods, and its properties have been studied extensively to understand its mechanism of action and physiological effects.
Mecanismo De Acción
The mechanism of action of N-phenyl-1H-pyrazole-4-sulfonamide is not fully understood. However, it is believed that this compound exerts its biological effects by inhibiting specific enzymes or proteins involved in various cellular processes. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and physiological effects:
N-phenyl-1H-pyrazole-4-sulfonamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and reduce the production of inflammatory mediators. It has also been shown to have antibacterial and antifungal activities. In vivo studies have shown that N-phenyl-1H-pyrazole-4-sulfonamide can reduce inflammation and pain in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-phenyl-1H-pyrazole-4-sulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high level of purity. It is also stable under normal laboratory conditions. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It is important to handle this compound with care and follow appropriate safety measures.
Direcciones Futuras
There are several future directions for the study of N-phenyl-1H-pyrazole-4-sulfonamide. One area of research is the development of new synthetic methods for this compound. Another area of research is the investigation of its potential use as a diagnostic tool for cancer detection. Further studies are also needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Métodos De Síntesis
The synthesis of N-phenyl-1H-pyrazole-4-sulfonamide can be achieved by different methods. One of the most commonly used methods involves the reaction of phenylhydrazine with ethyl acetoacetate to form a pyrazole intermediate, which is then treated with sulfamic acid to form the final product. Another method involves the reaction of phenylhydrazine with ethyl acetoacetate followed by the reaction of the resulting pyrazole intermediate with chlorosulfonic acid to form the sulfonamide group.
Aplicaciones Científicas De Investigación
N-phenyl-1H-pyrazole-4-sulfonamide has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has been investigated for its antitumor, anti-inflammatory, and antimicrobial activities. It has also been studied for its potential use as a diagnostic tool for cancer detection.
Propiedades
IUPAC Name |
N-phenyl-1H-pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2S/c13-15(14,9-6-10-11-7-9)12-8-4-2-1-3-5-8/h1-7,12H,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPEPBCMKLQIQTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CNN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

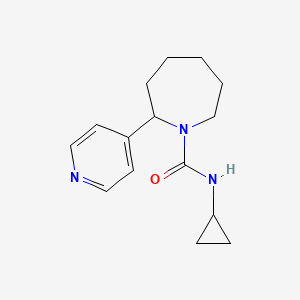
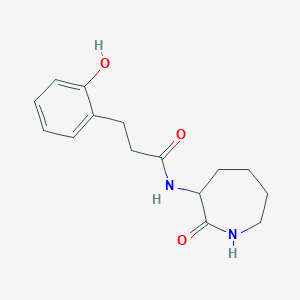
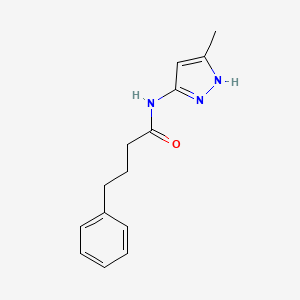
![N-(1,4-dioxaspiro[4.5]decan-8-yl)thiophene-3-carboxamide](/img/structure/B7530032.png)
![4-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazole-5-carboxamide](/img/structure/B7530034.png)
![N-[3-(carbamoylamino)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B7530044.png)
![5-(4-Fluorophenyl)-2-[(1-methylimidazol-2-yl)methylsulfanyl]-1,3-oxazole](/img/structure/B7530051.png)
![1-Cyclopropyl-3-(1,4-dioxaspiro[4.5]decan-8-yl)urea](/img/structure/B7530057.png)
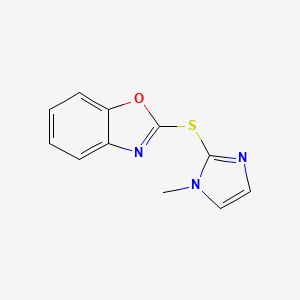
![2-methyl-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]furan-3-carboxamide](/img/structure/B7530061.png)
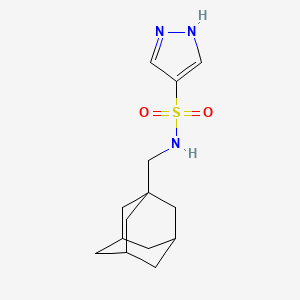
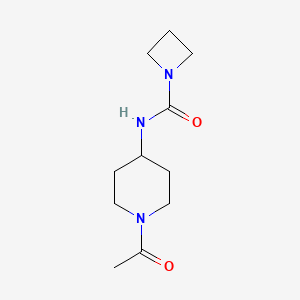

![N-(cyclopropylmethyl)-6-methylimidazo[2,1-b][1,3,4]thiadiazol-2-amine](/img/structure/B7530105.png)